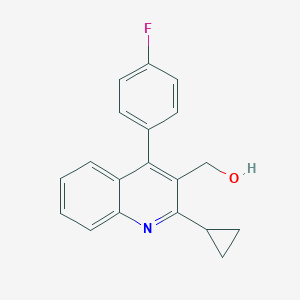

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Description

The exact mass of the compound (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZDBNPUFMDGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431270 | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121660-11-5 | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121660-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol: A Technical Guide for Drug Development Professionals

CAS Number: 121660-11-5

Molecular Formula: C₁₉H₁₆FNO

Molecular Weight: 293.34 g/mol

Introduction

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a pivotal chemical intermediate in the synthesis of Pitavastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] Pitavastatin is a member of the statin class of drugs, which are widely prescribed for the treatment of hypercholesterolemia and for the prevention of cardiovascular diseases.[2] The quality and purity of this intermediate are critical as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[3] This technical guide provides an in-depth overview of the synthesis, chemical properties, and analytical data for (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[4][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 134-136 °C | [5] |

| Boiling Point | 474.75 °C at 760 mmHg | [6] |

| Flash Point | 240.92 °C | [6] |

| Density | 1.286 g/cm³ | [6] |

| Solubility | Slightly soluble in chloroform and methanol. | [5][6] |

| Storage Temperature | 2-8 °C | [6] |

Synthesis and Manufacturing

The synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a multi-step process. A common and efficient route involves the reduction of its corresponding ethyl ester, 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carboxylate.

Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol and its subsequent conversion to a key precursor for Pitavastatin.

Experimental Protocols

A synthetic method involves the reduction of 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate using a diborane-THF solution.[7] This method is reported to be simple, with low energy consumption and a short reaction period, yielding a product with over 98% purity and a yield of over 96%.[7][8]

Procedure:

-

2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate is used as the raw material.[7]

-

Sodium borohydride, absolute ethanol, and concentrated hydrochloric acid are reacted in THF to generate a diborane-THF solution, which acts as the reducing agent.[7]

-

The ester carbonyl group of the starting material is reduced to a hydroxyl group by the diborane-THF solution to obtain (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol.[7]

Another established method utilizes potassium borohydride (KBH₄) and magnesium chloride (MgCl₂) for the reduction of the methyl ester precursor.[9][10]

-

A dry, 250-ml three-neck flask is charged with 100 ml of THF, 3.27 g (57.47 mmol) of KBH₄, and 5.46 g (57.47 mmol) of MgCl₂.

-

The reaction mixture is heated under reflux for 2 hours.

-

10.0 g (57.47 mmol) of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is added dropwise over 5 minutes and refluxed for an additional 40 minutes.

-

After cooling, methanol (15 ml) is carefully added dropwise to quench the reaction.

-

The white inorganic solid is filtered and washed with 80 ml of THF/MeOH (10:1).

-

The combined filtrate is concentrated to dryness. Methanol (40 ml) is added to the residue and concentrated to dryness again.

-

The resulting residue is dissolved in 300 ml of ethyl acetate, washed with brine, dried over MgSO₄, and concentrated to dryness to provide the title compound as colorless crystals. This method has a reported yield of 90.3%.[9]

Role in Pitavastatin Synthesis

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a crucial building block for the side chain of Pitavastatin.[12] The hydroxyl group of the methanol moiety is typically converted to a leaving group, such as a bromide, to facilitate a Wittig reaction.[1][13] This reaction with a suitable phosphonium ylide builds the characteristic heptenoate side chain of Pitavastatin.[1]

The following diagram illustrates the logical flow from the intermediate to the final API.

Analytical Data and Quality Control

The purity of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is paramount for its use in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is the standard method for assessing purity.[14]

| Parameter | Specification |

| Purity (HPLC) | >97% |

| Individual Impurity | Typically controlled to low levels |

| Loss on Drying | Varies by manufacturer |

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[15] Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this material.

Conclusion

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a non-negotiable starting material for the synthesis of Pitavastatin. A thorough understanding of its synthesis, chemical properties, and the critical parameters for its quality control is essential for any drug development program involving this statin. The synthetic routes outlined provide a high-purity intermediate, which is fundamental to ensuring the safety and efficacy of the final drug product. Researchers and drug development professionals should source this intermediate from reputable suppliers who can provide comprehensive analytical documentation to support its use in a regulated environment.

References

- 1. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. watsonnoke.com [watsonnoke.com]

- 4. Pitavastatin methyl ester | 849811-78-5 | IM145424 [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. lookchem.com [lookchem.com]

- 7. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents [patents.google.com]

- 8. Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | 148516-11-4 | Benchchem [benchchem.com]

- 9. [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. manusaktteva.com [manusaktteva.com]

- 13. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]

- 14. dev.klivon.com [dev.klivon.com]

- 15. (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol | C19H16FNO | CID 9817555 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a key chemical intermediate, primarily recognized for its role in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia. This document provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and safety information, consolidating available data for researchers and professionals in the field of drug development and medicinal chemistry. While this compound is a critical building block, public domain literature does not extensively cover its intrinsic biological activities or associated signaling pathways; its characterization is predominantly in the context of pharmaceutical manufacturing.

Chemical and Physical Properties

The properties of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol have been characterized through both computational and experimental methods. The following tables summarize the key identifiers and physicochemical data for this compound.

Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | [1] |

| CAS Number | 121660-11-5 | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₆FNO | [1][2][4] |

| Molecular Weight | 293.34 g/mol | [4][5] |

| Canonical SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F | [1] |

| InChIKey | FIZDBNPUFMDGFZ-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Method | Reference |

| Melting Point | 134-136 °C | Experimental | [6] |

| Boiling Point | 474.75 °C at 760 mmHg | Predicted | [7] |

| Flash Point | 240.92 °C | Predicted | [7] |

| XLogP3 | 3.6 | Computed | [1] |

| Appearance | White to Pale Yellow Solid | - | [5] |

| Solubility | Limited solubility in chloroform and methanol | - | [6] |

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed structural information about the molecule.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [8][9] |

| Space Group | P2₁/c | [9] |

| Unit Cell Dimensions | a = 10.069(2) Å, b = 24.683(5) Å, c = 13.275(3) Å, β = 111.97(3)° | [8][9] |

| Volume | 3059.7(13) ų | [8][9] |

Synthesis Protocols

The synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is well-documented, primarily involving the reduction of the corresponding quinoline-3-carboxylate ester. Two common methods are detailed below.

Synthesis via Reduction with KBH₄ and MgCl₂

This protocol involves the reduction of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate using potassium borohydride and magnesium chloride.

Experimental Protocol:

-

A dry 250 mL three-neck flask is charged with 100 mL of tetrahydrofuran (THF), 3.27 g (57.47 mmol) of potassium borohydride (KBH₄), and 5.46 g (57.47 mmol) of magnesium chloride (MgCl₂).[8]

-

The reaction mixture is heated to reflux and maintained for 2 hours.[8]

-

10.0 g (57.47 mmol) of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is added dropwise over 5 minutes.[8]

-

The mixture is refluxed for an additional 40 minutes.[8]

-

After cooling, the reaction is quenched by the careful dropwise addition of 15 mL of methanol.[8]

-

The resulting white inorganic solid is filtered and washed with 80 mL of a THF/methanol (10:1) solution.[8]

-

The combined filtrate is concentrated to dryness.

-

40 mL of methanol is added to the residue and then concentrated to dryness again to yield the final product.

Synthesis via Diborane-THF Solution

This alternative method utilizes a diborane-THF solution, generated in situ, to reduce the ethyl ester of the quinoline-3-carboxylic acid.

Experimental Protocol:

-

2-Cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate is used as the starting material.

-

A diborane-THF solution is generated by reacting sodium borohydride, absolute ethanol, and concentrated hydrochloric acid in THF.

-

The ester carbonyl group is reduced to a hydroxyl group by the in-situ generated diborane-THF solution to yield (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol from its carboxylate precursor.

Caption: Synthetic workflow for the reduction of the carboxylate precursor.

Biological Activity and Signaling Pathways

Extensive literature searches did not yield specific studies on the biological activity, mechanism of action, or associated signaling pathways of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol itself. Its primary and well-documented role is that of a crucial intermediate in the multi-step synthesis of Pitavastatin.[6] Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Therefore, the biological activity of interest is associated with the final product, Pitavastatin, rather than this intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is classified with the following hazards:

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.

Conclusion

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a well-characterized intermediate in pharmaceutical synthesis. Its physical and chemical properties are documented, and reliable synthetic protocols are available. While it is a vital component in the production of a life-saving drug, its own biological activity remains largely unexplored in the public domain. This technical guide serves as a consolidated resource for professionals requiring detailed information on the fundamental characteristics and synthesis of this important molecule.

References

- 1. (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol | C19H16FNO | CID 9817555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL)METHANOL | VSNCHEM [vsnchem.com]

- 4. researchgate.net [researchgate.net]

- 5. recipharm.com [recipharm.com]

- 6. 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol [lgcstandards.com]

- 7. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of the quinoline derivative, (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol. The following sections detail the methodologies for its synthesis and the analytical techniques employed to confirm its molecular structure, with a focus on crystallographic and spectroscopic data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a heterocyclic compound featuring a quinoline core substituted with cyclopropyl, 4-fluorophenyl, and methanol groups. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₆FNO | [1] |

| Molecular Weight | 293.33 g/mol | [1] |

| CAS Number | 121660-11-5 | [1] |

| Appearance | Colorless crystals | [2] |

Synthesis and Experimental Protocol

The synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is achieved through the reduction of its corresponding carboxylate precursor, methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate.[2] A detailed experimental protocol is provided below.

Synthesis of the Precursor

While the direct synthesis of the precursor is not detailed in the primary source for the final product, it is generally prepared via a cyclization reaction.

Reduction to (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Reaction Scheme:

Caption: Reduction of the carboxylate precursor.

Experimental Protocol:

A detailed experimental protocol for the reduction of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is provided in the following table.[2]

| Step | Procedure | Reagents & Conditions |

| 1 | A 250-ml three-neck flask was charged with THF, KBH₄, and MgCl₂. | 100 ml THF, 3.27 g (57.47 mmol) KBH₄, 5.46 g (57.47 mmol) MgCl₂ |

| 2 | The reaction mixture was heated under reflux for 2 hours. | Reflux |

| 3 | Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate was added dropwise over 5 minutes. | 10.0 g (57.47 mmol) of the carboxylate |

| 4 | The reaction was refluxed for an additional 40 minutes. | Reflux |

| 5 | After cooling, methanol was carefully added dropwise to quench the reaction. | 15 ml Methanol |

| 6 | The white inorganic solid was filtered and washed with a THF/MeOH mixture. | 80 ml of THF/MeOH (10:1) |

| 7 | The combined filtrate was concentrated to dryness. | |

| 8 | Methanol was added to the residue and concentrated to dryness again. | 40 ml Methanol |

| 9 | The resulting residue was dissolved in ethyl acetate, washed with brine, dried over MgSO₄, and concentrated to dryness. | 300 ml Ethyl acetate, Brine, MgSO₄ |

| 10 | The final product was obtained as colorless crystals. | Yield: 7.58 g (90.3%) |

Structure Elucidation

The definitive structure of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol was determined by single-crystal X-ray diffraction.[2] Spectroscopic methods such as NMR, IR, and mass spectrometry are complementary techniques used to confirm the structure.

Single-Crystal X-ray Crystallography

The crystal structure of the title compound confirms the connectivity and stereochemistry of the molecule.[2] The key crystallographic data are summarized below.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.069 (2) |

| b (Å) | 24.683 (5) |

| c (Å) | 13.275 (3) |

| β (°) | 111.97 (3) |

| Volume (ų) | 3059.7 (13) |

| Z | 8 |

The crystal structure reveals two independent molecules in the asymmetric unit. The dihedral angles between the benzene and quinoline rings are 72.6 (5)° and 76.2 (5)°.[2]

Caption: 2D Chemical Structure of the title compound.

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline and fluorophenyl rings, the cyclopropyl protons, the methylene protons of the methanol group, and the hydroxyl proton. The aromatic region (typically 7.0-8.5 ppm) would display a complex pattern of multiplets. The cyclopropyl protons would appear in the upfield region (around 0.5-1.5 ppm). The methylene protons adjacent to the hydroxyl group would likely be a singlet or a doublet around 4.5-5.0 ppm, and the hydroxyl proton signal would be a broad singlet with a variable chemical shift.

-

¹³C NMR: Predicted ¹³C NMR data suggests the presence of 19 distinct carbon signals.[3] Key expected chemical shifts include those for the aromatic carbons (115-165 ppm), the methylene carbon of the methanol group (~60 ppm), and the carbons of the cyclopropyl ring (in the upfield region, ~10-15 ppm).[3]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C, C=N (aromatic) | 1450-1650 |

| C-O (alcohol) | 1050-1260 |

| C-F | 1000-1400 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 293.33.

Conclusion

The structure of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol has been unequivocally established through single-crystal X-ray crystallography. This determination is supported by a robust synthesis protocol and is consistent with the predicted spectroscopic data. This comprehensive guide provides the necessary information for researchers to synthesize and characterize this compound for further investigation in drug discovery and development programs.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and structure elucidation of the title compound.

Caption: General workflow for synthesis and analysis.

References

- 1. (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol | C19H16FNO | CID 9817555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, CAS No. 121660-11-5 - iChemical [ichemical.com]

Synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol from 2-amino-4'-fluoro-benzophenone

An In-depth Technical Guide to the Synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway to obtain (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, a key intermediate in the synthesis of pharmaceuticals such as Pitavastatin. The synthesis originates from 2-amino-4'-fluoro-benzophenone and proceeds through a two-step process involving a cyclization reaction followed by a reduction.

Synthetic Strategy Overview

The synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol from 2-amino-4'-fluoro-benzophenone is primarily achieved through a two-step sequence:

-

Friedländer Annulation: A Lewis acid-catalyzed cyclization of 2-amino-4'-fluoro-benzophenone with a 3-cyclopropyl-3-oxopropionate ester to form the corresponding 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate.

-

Reduction: The reduction of the quinoline-3-carboxylate ester to the target primary alcohol, (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol.

This pathway is efficient and can be performed as a one-pot synthesis, making it suitable for larger-scale production.

Experimental Protocols and Data

Step 1: Friedländer Annulation

The formation of the quinoline ring system is achieved via a Friedländer synthesis, which involves the reaction of an o-aminoaryl ketone with a compound containing a reactive α-methylene group. In this specific synthesis, 2-amino-4'-fluoro-benzophenone is reacted with either the methyl or ethyl ester of 3-cyclopropyl-3-oxopropanoic acid. Modern protocols favor the use of a catalytic amount of a Lewis acid, which offers higher efficiency and is more environmentally benign compared to older methods that required stoichiometric amounts of strong acids.

A particularly effective method employs zinc triflate (Zn(OTf)₂) as the catalyst. This approach allows for a continuous, one-pot process where the crude product of the cyclization is directly used in the subsequent reduction step. This method can achieve a high overall yield for both steps, reported to be over 80%.[1]

Table 1: Summary of Quantitative Data for Friedländer Annulation

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Zn(OTf)₂ (5-10 mol%) | 2-amino-4'-fluoro-benzophenone, 3-cyclopropyl-3-oxopropionate | Not specified in detail (often high boiling point solvents like toluene or solvent-free) | Not specified in detail | Not specified in detail | >80 (for two steps) | CN101747265A[1] |

| Concentrated H₂SO₄ (0.25 eq) | 2-amino-4'-fluoro-benzophenone, 3-cyclopropyl-3-oxopropionate | Acetic Acid | Not specified in detail | Not specified in detail | 73.9 | CN101747265A[1] |

Detailed Experimental Protocol (Based on the Zn(OTf)₂ catalyzed method):

-

Reaction Setup: A reaction vessel is charged with 2-amino-4'-fluoro-benzophenone, 3-cyclopropyl-3-oxopropionate (methyl or ethyl ester), and a catalytic amount of zinc triflate (5-10 mol%).

-

Reaction Conditions: The reaction mixture is heated to facilitate the cyclization. While specific conditions are proprietary, typical Friedländer reactions are conducted at elevated temperatures, often in a high-boiling solvent or under solvent-free conditions.

-

Work-up: Upon completion of the reaction (monitored by TLC or HPLC), the resulting crude 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate can be directly used in the next reduction step without extensive purification.[1]

Step 2: Reduction of Quinoline-3-Carboxylate

The ester functional group of the quinoline intermediate is reduced to a primary alcohol to yield the final product. Several reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) in combination with a magnesium salt, or an in situ generated diborane-THF solution being particularly effective.

Table 2: Summary of Quantitative Data for Reduction

| Reducing Agent | Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| KBH₄ / MgCl₂ | Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | THF | Reflux | ~3.3 | 90.3 | Sun et al. |

| NaBH₄ / Absolute EtOH / Conc. HCl (forms diborane-THF) | Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | THF / Toluene | 70-84 | 5-6 | >95 | CN103483252A[2] |

| MgCl₂ / KBH₄ | Crude 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | Not specified in detail | Not specified in detail | Not specified in detail | >80 (for two steps) | CN101747265A[1] |

Detailed Experimental Protocol 1 (KBH₄ / MgCl₂ Method):

-

Reagent Preparation: In a dry, three-neck flask, add tetrahydrofuran (THF), potassium borohydride (KBH₄, 1.0 eq), and magnesium chloride (MgCl₂, 1.0 eq). Heat the mixture to reflux for 2 hours.

-

Reaction: To the refluxing mixture, add a solution of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (1.0 eq) dropwise over 5 minutes. Continue to reflux for an additional 40 minutes.

-

Quenching and Work-up: After cooling, carefully add methanol dropwise to quench the reaction. Filter the white inorganic solid and wash it with a THF/methanol mixture (10:1).

-

Isolation: Concentrate the combined filtrate to dryness. Add methanol and concentrate to dryness again. Dissolve the residue in ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate to dryness to yield the product as colorless crystals.

Detailed Experimental Protocol 2 (In situ Diborane-THF Method):

-

Reductant Preparation: In a sealed container, add sodium borohydride and absolute ethanol to THF. Heat the mixture to 70-84°C and maintain for 5-6 hours to generate the reducing agent solution.

-

Reaction: To the prepared reductant solution, add a toluene solution of ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate dropwise. After the addition is complete, continue heating and then add concentrated hydrochloric acid dropwise.

-

Work-up and Isolation: The reaction is then cooled, and the product is isolated. This method reports a product purity of over 98% and a yield exceeding 95%.[2]

Reaction Mechanisms and Workflows

Overall Synthetic Workflow

The following diagram illustrates the two-step synthesis from the starting materials to the final product.

Caption: Overall synthetic workflow.

Logical Diagram of the Friedländer Annulation Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways. Under Lewis acid catalysis, the reaction likely initiates with the coordination of the Lewis acid to the carbonyl oxygen of 2-amino-4'-fluoro-benzophenone, enhancing its electrophilicity. This is followed by an aldol-type reaction with the enolate of the 3-cyclopropyl-3-oxopropionate, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic quinoline ring.

Caption: Friedländer annulation mechanism.

This guide provides a detailed overview of the synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, offering valuable insights for researchers and professionals in drug development. The presented protocols and data, derived from patent literature and scientific publications, highlight efficient and high-yielding methods for the preparation of this important pharmaceutical intermediate.

References

The Biological Versatility of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of synthetic and natural compounds with significant pharmacological activities.[1] This privileged structure has been extensively explored, leading to the development of numerous drugs with applications in treating a wide range of diseases.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, antimalarial, anti-inflammatory, and neuroprotective properties. For researchers, scientists, and drug development professionals, this document offers a comprehensive resource detailing quantitative activity data, detailed experimental methodologies, and the intricate signaling pathways modulated by these versatile compounds.

Anticancer Activity

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines through diverse mechanisms of action.[4][5] These mechanisms include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways essential for tumor growth and survival.[6][7]

Quantitative Anticancer Activity Data

The anticancer efficacy of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of representative quinoline derivatives against various cancer cell lines.

| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) |

| 12e | Quinoline-Chalcone | MGC-803 (Gastric) | 1.38[8] |

| HCT-116 (Colon) | 5.34[8] | ||

| MCF-7 (Breast) | 5.21[8] | ||

| 6 | Quinoline-Chalcone | HL-60 (Leukemia) | 0.59[8] |

| 7 | Phenylsulfonylurea-Quinoline | HepG-2 (Liver) | 2.71[8] |

| A549 (Lung) | 7.47[8] | ||

| MCF-7 (Breast) | 6.55[8] | ||

| DFIQ | Indeno[1,2-c]quinolinone | A549 (Lung) | 4.16 (24h)[9] |

| 2.31 (48h)[9] | |||

| 4a | 8-Quinolinol Azo Derivative | Hep-G2 (Liver) | 2.99[10] |

| 5a | 8-Quinolinol Azo Derivative | Hep-G2 (Liver) | 2.71[10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][3][6][11][12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]

-

Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[3]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3][6]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Read the absorbance at 570 nm using a microplate reader.[3]

Signaling Pathways in Anticancer Activity

Quinoline derivatives exert their anticancer effects by modulating several critical signaling pathways, primarily leading to apoptosis (programmed cell death).

One of the key mechanisms is the induction of the intrinsic and extrinsic apoptotic pathways. The quinoline derivative PQ1, for instance, has been shown to activate both caspase-8 (an initiator caspase in the extrinsic pathway) and caspase-9 (an initiator caspase in the intrinsic pathway) in T47D breast cancer cells.[13][14] Activation of these initiator caspases leads to the subsequent activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[14] Furthermore, some quinoline derivatives can upregulate the pro-apoptotic protein Bax and facilitate the release of cytochrome c from the mitochondria, key events in the intrinsic apoptotic pathway.[14]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation, is another target of quinoline derivatives.[14][15][16][17][18] Certain quinoline compounds have been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[14][15][17][18]

Apoptotic pathways induced by quinoline derivatives.

Experimental Workflow: In Vitro Anticancer Drug Screening

The process of screening for novel anticancer drugs involves a systematic workflow to identify and characterize potent compounds.

Workflow for in vitro anticancer drug screening.

Antimicrobial Activity

Quinoline derivatives are well-established antimicrobial agents, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[19][20][21][22] Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of quinoline derivatives is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Derivative Class | Microorganism | MIC (µg/mL) |

| Compound 2 | Sulfonyl-quinoline | S. aureus | 3.12[19] |

| Compound 6 | Sulfonyl-quinoline | S. aureus | 3.12[19] |

| Compound 4 | Phenyl-quinoline | MRSA | 0.75[21] |

| VRE | 0.75[21] | ||

| Compound 6 | Isopropylphenyl-quinoline | C. difficile | 1.0[21] |

| 7b | Quinoline-hydroxyimidazolium | S. aureus | 2[20] |

| M. tuberculosis H37Rv | 10[20] | ||

| 7c | Quinoline-hydroxyimidazolium | C. neoformans | 15.6[20] |

| 7d | Quinoline-hydroxyimidazolium | C. neoformans | 15.6[20] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[3][20][23][24][25][26][27][28]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[20][26]

Step-by-Step Protocol:

-

Prepare Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[27]

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[26]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[27]

-

Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[27]

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).[27]

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[27]

Experimental Workflow: Antimicrobial Drug Discovery

The discovery of new antimicrobial agents follows a structured workflow to identify and validate promising candidates.

Workflow for antimicrobial drug discovery.

Antiviral Activity

Certain quinoline derivatives have demonstrated promising antiviral activity, particularly against flaviviruses like the Dengue virus.[2][12][19][23][29][30][31][32] A key target for these compounds is the viral NS2B-NS3 protease, an enzyme essential for viral replication.[4][5][33][34]

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50) or IC50, which is the concentration of the compound that inhibits viral replication by 50%.

| Compound | Derivative Class | Virus | IC50/EC50 (µM) |

| BT24 | Quinoline derivative | Dengue Virus-2 Protease | 0.5[19] |

| Compound 1 | Quinoline derivative | Dengue Virus-2 | ~1.0 (IC50)[12] |

| Compound 2 | Quinoline derivative | Dengue Virus-2 | ~0.5 (IC50)[12][32] |

| 12 | 4-Anilinoquinoline | Dengue Virus | 0.63 (EC50)[30] |

| 50 | 4-Anilinoquinoline | Dengue Virus | 0.69 (EC50)[30] |

| 52 | 4-Anilinoquinoline | Dengue Virus | 0.65 (EC50)[30] |

Signaling Pathways in Antiviral Activity

The replication of flaviviruses like Dengue involves the processing of a large polyprotein by a viral protease, NS2B-NS3. Quinoline derivatives can act as inhibitors of this protease, thereby blocking the maturation of viral proteins and halting viral replication.

Inhibition of Dengue virus replication by quinoline derivatives.

Antimalarial Activity

Quinoline-based compounds have a long history in the fight against malaria, with quinine being one of the first effective treatments.[35][36] Modern synthetic quinoline derivatives continue to be a major class of antimalarial drugs. Their primary mechanism of action involves the disruption of the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[15][16][35][36][37]

Quantitative Antimalarial Activity Data

The in vitro antimalarial activity of quinoline derivatives is assessed by determining their IC50 values against Plasmodium falciparum, the deadliest species of malaria parasite.

| Compound | Derivative Class | P. falciparum Strain | IC50 (µg/mL) |

| 4b | Dihydropyrimidine-Quinoline | - | 0.014[38] |

| 4g | Dihydropyrimidine-Quinoline | - | 0.014[38] |

| 4i | Dihydropyrimidine-Quinoline | - | 0.014[38] |

| 12 | Oxadiazole-Quinoline | - | 0.014[38] |

| 46 | Pyrazole-Quinoline | - | 0.036[28] |

| 60 | Quinoline derivative | - | 0.19[28] |

| 64 | Quinoline derivative | - | 0.12 (µM/mL)[28] |

Experimental Protocol: SYBR Green I-Based Malaria Drug Sensitivity Assay

The SYBR Green I-based assay is a sensitive and high-throughput method for measuring the in vitro susceptibility of P. falciparum to antimalarial drugs.[10][11][24][25][31][32][39][40][41]

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In this assay, the dye is used to quantify the amount of parasitic DNA, which is a direct measure of parasite growth.

Step-by-Step Protocol:

-

Parasite Culture: Culture synchronized, ring-stage P. falciparum parasites in human red blood cells.[24]

-

Drug Plating: Add serial dilutions of the quinoline derivative to a 96-well microtiter plate.

-

Inoculation: Add the parasite culture to the wells of the drug-plated microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2) for a full life cycle of the parasite (typically 48-72 hours).[31]

-

Lysis and Staining: Lyse the red blood cells and stain the parasitic DNA by adding a lysis buffer containing SYBR Green I.[11]

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration.

Mechanism of Action: Inhibition of Heme Detoxification

Inside the infected red blood cell, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and interfere with this detoxification process by capping the growing hemozoin crystals, leading to a buildup of toxic heme and parasite death.[15][16][37]

Inhibition of heme detoxification by quinoline derivatives.

Anti-inflammatory Activity

Quinoline derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX), lipoxygenases (LOX), and the NF-κB pathway.[1][14][15][16][17][18][21][37][38][39]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of quinoline derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) or pro-inflammatory enzymes like COX and LOX.

| Compound | Derivative Class | Target/Assay | IC50 (µM) |

| 8-(Tosylamino)quinoline | Tosylamino-quinoline | NO production in LPS-stimulated RAW264.7 cells | 1-5[18] |

| 12c | Pyrazole-Quinoline | COX-2 | 0.1[1] |

| 14a | Pyrazole-Quinoline | COX-2 | 0.11[1] |

| 14b | Pyrazole-Quinoline | COX-2 | 0.11[1] |

| 8e | Triazine-Quinoline | COX-2 | 0.047[37][38] |

| 15-LOX | 1.81[37][38] | ||

| 8h | Triazine-Quinoline | TNF-α production | 0.40[37][38] |

| 5d | Thiazole-Quinoline | COX-2 | 0.239[21] |

| 5h | Thiazole-Quinoline | COX-2 | 0.234[21] |

| 5l | Thiazole-Quinoline | COX-2 | 0.201[21] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of quinoline derivatives are mediated through the inhibition of pro-inflammatory signaling pathways. A key pathway is the NF-κB pathway, which is activated by inflammatory stimuli like lipopolysaccharide (LPS). Activation of this pathway leads to the production of inflammatory mediators. Certain quinoline derivatives can suppress the activation of NF-κB and its upstream signaling components, such as IκBα and IKK.[18] Additionally, some quinoline derivatives are potent inhibitors of COX and LOX enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively, both of which are key mediators of inflammation.[1][21][37][38][39]

Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Neuroprotective Activity

Quinoline derivatives have shown potential as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[7][13][34][35][42][43][44] A primary mechanism underlying their neuroprotective effects is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.

Quantitative Neuroprotective Activity Data

The neuroprotective potential of quinoline derivatives is often assessed by their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Compound | Derivative Class | Target | IC50 (µM) |

| 11g | Morpholine-Quinoline | AChE | 1.94[42] |

| BChE | 28.37[42] | ||

| 04 | 4-Aminoquinoline | AChE | - (33.51% inhibition at 10 µM)[43] |

| 07 | 4-Aminoquinoline | AChE | - (high inhibition)[43] |

Mechanism of Action: Cholinesterase Inhibition

In Alzheimer's disease, there is a decline in the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive function. Cholinesterase inhibitors, such as certain quinoline derivatives, block the action of AChE and BChE, thereby increasing the levels of acetylcholine in the brain and improving cholinergic neurotransmission.

Cholinesterase inhibition by quinoline derivatives.

References

- 1. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. Computational Design of Dengue Type-2 NS2B/NS3 Protease Inhibitor: 2D/3D QSAR of Quinoline and Its Molecular Docking | Atlantis Press [atlantis-press.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease [iris.unicz.it]

- 8. Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 11. broadpharm.com [broadpharm.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Quinoline containing chalcone derivatives as cholinesterase inhibitors and their in silico modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A quinoline compound inhibits the replication of dengue virus serotypes 1-4 in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 24. A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 25. iddo.org [iddo.org]

- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. protocols.io [protocols.io]

- 29. DSpace [scholarbank.nus.edu.sg]

- 30. mdpi.com [mdpi.com]

- 31. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]

- 32. researchgate.net [researchgate.net]

- 33. Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Flow Cytometric Enumeration of Parasitemia in Cultures of Plasmodium falciparum Stained with SYBR Green I and CD235A - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. mdpi.com [mdpi.com]

- 43. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 44. researchgate.net [researchgate.net]

An In-depth Technical Guide to Osimertinib (FIZDBNPUFMDGFZ-UHFFFAOYSA-N)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Osimertinib (trade name TAGRISSO™, formerly AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was specifically designed to target both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[2][3] By selectively inhibiting these mutant forms of EGFR while sparing the wild-type receptor, osimertinib provides a potent and targeted therapeutic option for patients with advanced non-small cell lung cancer (NSCLC).[3][4] This guide details osimertinib's mechanism of action, quantitative efficacy from key clinical trials, common mechanisms of resistance, and detailed protocols for preclinical evaluation.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as a covalent inhibitor of EGFR.[3] Its primary mechanism involves the formation of a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[3][4] This irreversible binding effectively blocks ATP from accessing the kinase domain, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling cascades critical for tumor cell proliferation and survival.[5][6]

The two principal pathways inhibited by this action are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Central to regulating cell proliferation and differentiation.[1][7]

-

PI3K/AKT/mTOR Pathway: A key mediator of cell survival, growth, and metabolism.[1][4][8]

Osimertinib's high selectivity for sensitizing mutations (e.g., L858R, Exon 19 deletion) and the T790M resistance mutation, coupled with lower activity against wild-type EGFR, results in a favorable therapeutic window and reduced toxicity compared to earlier generation TKIs.[3][9]

Quantitative Data Summary

The efficacy of osimertinib has been established in numerous preclinical and clinical studies. The following tables summarize key quantitative data on its potency and clinical effectiveness.

Table 1: In Vitro Potency of Osimertinib

This table summarizes the half-maximal inhibitory concentration (IC50) of osimertinib against various EGFR mutant cell lines.

| Cell Line | EGFR Mutation Status | Mean IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | 13 - 54 | [10] |

| H3255 | L858R | 13 - 54 | [10] |

| H1975 | L858R / T790M | < 15 | [3][10] |

| PC-9VanR | Exon 19 del / T790M | < 15 | [3] |

| Wild-Type EGFR | None | 480 - 1865 | [3] |

Table 2: Clinical Efficacy Data from Pivotal Phase III Trials

This table presents key outcomes from the FLAURA and AURA3 trials, which established osimertinib as a standard of care in first-line and second-line settings, respectively.

| Trial | Setting | Parameter | Osimertinib Arm | Comparator Arm | Hazard Ratio (HR) |

| FLAURA | 1st-Line vs. Erlotinib or Gefitinib | Median PFS | 18.9 months | 10.2 months | 0.46 (95% CI: 0.37-0.57)[11] |

| AURA3 | 2nd-Line (T790M+) vs. Chemotherapy | Median PFS | 10.1 months | 4.4 months | 0.30 (95% CI: 0.23-0.41) |

| LAURA | Unresectable Stage III (post-CRT) | Median PFS | 39.1 months | 5.6 months | 0.16 (95% CI: 0.10-0.24)[12] |

PFS: Progression-Free Survival; CRT: Chemoradiotherapy

Signaling Pathways and Resistance Mechanisms

Diagram: Osimertinib Inhibition of EGFR Signaling

The following diagram illustrates the EGFR signaling cascade and the specific point of inhibition by osimertinib.

Mechanisms of Acquired Resistance

Despite its efficacy, acquired resistance to osimertinib inevitably develops.[7] These mechanisms are broadly categorized as EGFR-dependent or EGFR-independent.[13]

-

EGFR-Dependent: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably C797S .[6] This mutation alters the cysteine residue to which osimertinib binds, preventing covalent inhibition.

-

EGFR-Independent: These involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[8][13] Common mechanisms include:

-

MET Amplification: Increased MET receptor tyrosine kinase activity can reactivate the PI3K/AKT and MAPK pathways.[6][7]

-

HER2 Amplification: Overexpression of the HER2 receptor can also drive downstream signaling.[7]

-

RAS/MAPK Pathway Alterations: Mutations or amplifications in genes like KRAS and NRAS can lead to constitutive pathway activation.[6]

-

Histologic Transformation: The tumor may transform into a different phenotype, such as small-cell lung cancer (SCLC), which is not dependent on EGFR signaling.[8]

-

Diagram: Osimertinib Resistance Mechanisms

This diagram illustrates the primary pathways leading to acquired resistance.

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of compounds like osimertinib relies on standardized in vitro and in vivo assays.

Protocol 1: In Vitro Cell Viability (IC50 Determination)

This assay determines the concentration of osimertinib required to inhibit cell growth by 50%.[14]

-

Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[14][15]

-

Drug Treatment: Prepare serial dilutions of osimertinib in complete medium, typically ranging from 0.1 nM to 10 µM. Add 100 µL of the drug-containing medium to the appropriate wells. Include a vehicle-only control (e.g., DMSO).[14]

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[14]

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® or MTT to each well.[14] For CellTiter-Glo, incubate for 10 minutes at room temperature to stabilize the luminescent signal and measure luminescence with a plate reader.[14]

-

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the osimertinib concentration and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[14]

Protocol 2: Western Blot for Pathway Analysis

This protocol assesses the effect of osimertinib on the phosphorylation status of EGFR and its downstream effectors.[15]

-

Cell Treatment & Lysis: Treat cells with the desired concentrations of osimertinib for a specified time (e.g., 2 hours).[16] Lyse the cells in a suitable protein lysis buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

-

Electrophoresis & Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[14][15]

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[14]

-

Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.[14]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

-

Detection: Apply a chemiluminescent substrate and capture the signal using a digital imaging system.[14] Analyze band intensities and normalize to a loading control like GAPDH or β-actin.

Protocol 3: Patient-Derived Xenograft (PDX) In Vivo Model

PDX models are invaluable for evaluating therapeutic efficacy in a system that closely mimics the original patient tumor.[17]

-

Model Establishment: Implant fresh tumor tissue fragments from an NSCLC patient subcutaneously into immunodeficient mice (e.g., NOD-SCID).[17][18]

-

Tumor Growth & Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[19]

-

Treatment Administration: Prepare osimertinib in a suitable vehicle (e.g., 0.5% HPMC). Administer the drug daily via oral gavage at a clinically relevant dose (e.g., 5-25 mg/kg). The control group receives the vehicle only.[15][18]

-

Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.[15][19]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and pathway inhibition.[15]

Diagram: General Workflow for Preclinical PDX Study

References

- 1. benchchem.com [benchchem.com]

- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 6. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. [themednet.org]

- 8. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]

- 9. oncologynewscentral.com [oncologynewscentral.com]

- 10. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]

- 11. Osimertinib in untreated epidermal growth factor receptor (EGFR)-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emjreviews.com [emjreviews.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and significance of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol. This compound is a critical intermediate in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.

Compound Data

The key quantitative data for (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆FNO | [1][2][3][4][5] |

| Molecular Weight | 293.34 g/mol | [2][5] |

| Monoisotopic Mass | 293.121592296 Da | [1][6] |

| CAS Number | 121660-11-5 | [1][2][4][5] |

| Physical Description | Colorless block-like crystals | [3] |

| Melting Point | 130-132 °C | [1] |

Experimental Protocols: Synthesis

The synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is primarily achieved through the reduction of its corresponding carboxylate precursor. Below are detailed methodologies from published literature and patents.

This protocol involves the reduction of 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate using a combination of magnesium chloride (MgCl₂) and potassium borohydride (KBH₄).

Procedure:

-

Charge a dry, 250 mL three-neck flask with 100 mL of tetrahydrofuran (THF), 3.27 g (57.47 mmol) of KBH₄, and 5.46 g (57.47 mmol) of MgCl₂.[3]

-

Heat the reaction mixture to reflux and maintain for 2 hours with stirring.[1][3]

-

Prepare a solution of the crude 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate (10.0 g, 57.47 mmol) in 200 mL of toluene.[1][3]

-

Add the toluene solution of the carboxylate precursor to the refluxing THF mixture.[1]

-

Gradually distill off the THF to raise the reaction temperature to 105 °C.[1]

-

Maintain the reaction at 105 °C for 10 hours.[1]

-

After cooling to room temperature, slowly add 80 mL of saturated saline solution to quench the reaction.[1]

-

Separate the organic layer. Extract the aqueous layer three times with 100 mL of toluene.[1]

-

Combine the organic layers and wash with 100 mL of saturated brine.[1]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

-

Recrystallize the resulting solid from an ethyl acetate-petroleum ether mixture to yield the final product.[1]

This alternative method utilizes a diborane-THF solution, generated in situ, as the reducing agent.

Procedure:

-

The starting material is 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate.[2]

-

In a suitable reaction vessel containing THF, sodium borohydride, absolute ethanol, and concentrated hydrochloric acid are reacted to generate a diborane-THF solution.[2]

-

The ester carbonyl of the starting material is reduced to a hydroxyl group by the diborane-THF solution.[2]

-

The reaction temperature for the reduction is maintained at 95-105 °C for 6-8 hours.[2]

-

After the reaction, the mixture is cooled to 5-10 °C and washed with a saturated aqueous common salt solution. This prevents emulsification and reduces the solubility of the product in the aqueous phase.[2]

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for producing (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol from its carboxylate precursor, highlighting the two primary reduction methods.

Caption: Synthesis pathways for (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol.

Role in Drug Development

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a key intermediate in the multi-step synthesis of Pitavastatin.[1][2] Pitavastatin functions by inhibiting HMG-CoA reductase, an enzyme that plays a crucial role in the production of cholesterol in the liver. The structural integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient.

The cyclopropyl group and the fluorophenyl moiety are significant structural features that contribute to the overall pharmacological profile of Pitavastatin. The synthesis of this specific methanol derivative is a critical step that builds the core scaffold of the drug.

References

- 1. CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol - Google Patents [patents.google.com]

- 2. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. crslaboratories.com [crslaboratories.com]

- 6. (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol | C19H16FNO | CID 9817555 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆FNO | --INVALID-LINK-- |

| Molecular Weight | 293.34 g/mol | --INVALID-LINK-- |

| CAS Number | 121660-11-5 | --INVALID-LINK-- |

| Appearance | Colourless crystals | [1] |

Synthesis

The synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol has been reported via the reduction of its corresponding carboxylate precursor.[1]

Experimental Protocol: Synthesis from Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate[1]

A detailed synthesis protocol is described in Acta Crystallographica Section E.[1] In a dry, three-neck flask, potassium borohydride (KBH₄) and magnesium chloride (MgCl₂) are refluxed in tetrahydrofuran (THF). To this mixture, methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is added dropwise, and the reflux is continued. After cooling, the reaction is quenched with methanol. The resulting inorganic solid is filtered, and the filtrate is concentrated. The residue is then dissolved in ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated to yield the final product.

A patent also describes a similar synthesis method involving the reduction of 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate using a diborane-THF solution generated from sodium borohydride, absolute ethyl alcohol, and concentrated hydrochloric acid in THF.[2]

Spectroscopic Data

Despite extensive searches of scientific literature, chemical databases, and patent filings, a complete and verified set of experimental NMR, IR, and MS spectroscopic data for (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is not publicly available. While some sources provide predicted spectra, these are not a substitute for experimentally obtained and verified data.

One study on the impurities of Pitavastatin calcium mentions that ¹H NMR and ¹³C NMR spectra were recorded on a Bruker Avance 300 spectrometer and that Electron Spray Ionization-Mass spectra (ESI-MS) were measured. However, the specific data for (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is not explicitly provided in the publication.

Crystallographic Data

Detailed single-crystal X-ray diffraction data for (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol has been published.[1][3]

Crystal System: Monoclinic[1][3] Space Group: P2₁/c[3]

The crystal structure reveals two independent molecules in the asymmetric unit. The dihedral angles between the benzene and quinoline rings are 72.6 (5)° and 76.2 (5)°.[1] The crystal packing is stabilized by intermolecular O—H···O, O—H···N, and C—H···O hydrogen bonds.[1][3]

Experimental and Logical Workflows

The general workflow for the synthesis and characterization of this compound can be inferred from the available literature.

Caption: General workflow for the synthesis and analysis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol.

Conclusion and Data Gap

While the synthesis and solid-state structure of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol are well-documented, there is a significant gap in the publicly available, experimentally-derived spectroscopic data (NMR, IR, MS). For a compound of this importance in pharmaceutical manufacturing, the absence of a comprehensive public spectroscopic profile is a notable limitation for researchers in the field. The availability of such data would be invaluable for routine identification, quality assurance, and the exploration of new synthetic routes and applications. Further publications or the release of data from manufacturers would be a welcome contribution to the scientific community.

References

An In-depth Technical Guide on the Crystal Structure of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, a key intermediate in the synthesis of Pitavastatin, an HMG-CoA reductase inhibitor.[1] This document details the crystallographic data, experimental protocols for its synthesis and structure determination, and visualizations of the experimental workflows.

Core Compound Information

| Identifier | Value |

| Chemical Name | [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol[2] |

| Molecular Formula | C₁₉H₁₆FNO[3][4][5] |

| Molecular Weight | 293.33 g/mol [3][4][5] |

| CAS Number | 121660-11-5[2] |

Crystallographic Data

The crystal structure of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[4][5] The asymmetric unit contains two independent molecules.[3][4][5] Key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic[3][4][5] |

| Space Group | P2₁/c[4][5] |

| Unit Cell Dimensions | a = 10.069 (2) Åb = 24.683 (5) Åc = 13.275 (3) Å[3][4] |

| β | 111.97 (3)°[3][4] |

| Volume (V) | 3059.7 (13) ų[3][4] |

| Z | 8[3][4] |

| Radiation | Mo Kα (λ = 0.71073 Å)[5] |

| Temperature (T) | 293 K[3][4] |

| Density (calculated) | 1.274 Mg m⁻³[5] |

| Absorption Coefficient (μ) | 0.09 mm⁻¹[3][4] |

| R-factor | 0.058[3][5] |

| wR-factor | 0.166[3][5] |

The molecular structure is characterized by specific dihedral angles between its constituent rings. In the two independent molecules, the dihedral angles are 72.6 (5)° and 76.2 (5)° between the benzene and quinoline rings, 65.2 (5)° and 66.0 (5)° between the cyclopropane and quinoline rings, and 25.9 (5)° and 33.9 (5)° between the benzene and cyclopropane rings.[3][4][5] The crystal packing is stabilized by a network of intermolecular O—H···O, O—H···N, and C—H···O hydrogen bonds, in addition to intramolecular C—H···O hydrogen bonds.[3][4][5]

Experimental Protocols

Synthesis of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol

The synthesis of the title compound is achieved through the reduction of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate.[3]

Materials:

-

Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (10.0 g, 57.47 mmol)[3]

-

Potassium borohydride (KBH₄) (3.27 g, 57.47 mmol)[3]

-

Magnesium chloride (MgCl₂) (5.46 g, 57.47 mmol)[3]

-

Tetrahydrofuran (THF) (100 ml)[3]

-

Methanol (MeOH) (15 ml for quenching, 40 ml for processing)[3]

-

Ethyl acetate (300 ml)[3]

-

Brine[3]

-

Magnesium sulfate (MgSO₄)[3]

Procedure:

-

A 250 ml three-neck flask is charged with THF (100 ml), KBH₄ (3.27 g), and MgCl₂ (5.46 g).[3]

-

The reaction mixture is heated to reflux for 2 hours.[3]

-

Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (10.0 g) is added dropwise over 5 minutes.[3]

-

The mixture is refluxed for an additional 40 minutes.[3]

-

After cooling, methanol (15 ml) is carefully added to quench the reaction.[3]

-

The resulting white inorganic solid is filtered and washed with 80 ml of a THF/MeOH (10:1) mixture.[3]

-

The combined filtrate is concentrated to dryness.[3]

-

Methanol (40 ml) is added to the residue and then concentrated to dryness again.[3]

-

The residue is dissolved in ethyl acetate (300 ml), washed with brine, and dried over MgSO₄.[3]

-

The solvent is removed by concentration to yield the final product as colorless crystals (7.58 g, 90.3% yield).[3]

Another patented synthetic method involves the reduction of 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate using a diborane-THF solution generated in situ from sodium borohydride, absolute ethanol, and concentrated hydrochloric acid in THF.[6] A further method describes a two-step continuous process starting from 2-amino-4'-fluoro-benzophenone and 3-cyclopropyl-3-oxo propionate, with the crude carboxylate intermediate being directly reduced by MgCl₂-KBH₄.[1]

Crystal Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction.

Data Collection:

-

An Enraf–Nonius CAD-4 diffractometer was used for data collection.[3]

-

A total of 5865 reflections were measured, of which 5536 were independent.[3]

-

An empirical absorption correction was applied using ψ scans.[3]

Structure Solution and Refinement:

-

The structure was solved using SHELXS97 and refined with SHELXL97.[3]

-

The refinement was based on F² and resulted in a final R-factor of 0.058 for 3098 reflections with I > 2σ(I).[3]

-

Hydrogen atoms were placed in geometrically calculated positions and constrained during refinement.[3]

-

Molecular graphics were generated using SHELXTL.[3]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol.

Crystal Structure Determination Workflow

Caption: Workflow for the determination of the crystal structure.